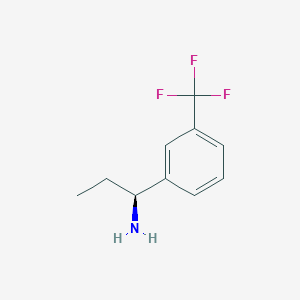
1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzoxaborole ring system. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to active sites on enzymes or receptors, thereby modulating their activity. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
- 5-tert-Butylbenzo[d]oxazol-2(3H)-one
- 5-Ethylbenzo[d]oxazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H6BF3O3 |
|---|---|
Peso molecular |
217.94 g/mol |
Nombre IUPAC |
1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)15-6-1-2-7-5(3-6)4-14-9(7)13/h1-3,13H,4H2 |
Clave InChI |
LJLZTJRJIUBDBF-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)



![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)


